molecular formula C25H20ClN3O4S B12708728 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- CAS No. 89258-18-4

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

Cat. No.: B12708728
CAS No.: 89258-18-4
M. Wt: 494.0 g/mol
InChI Key: DSXAGPODGSTCPK-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. The preparation of this specific compound might involve:

    Acetylation: Introduction of the acetyl group to the phenothiazine core.

    Azetidinylation: Incorporation of the azetidinyl moiety, possibly through a cyclization reaction.

    Chlorination and Hydroxylation: Introduction of the chloro and hydroxy groups on the phenyl ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Chemistry: For large-scale production with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.

    Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Phenothiazine derivatives are studied for their catalytic properties in organic reactions.

    Material Science: Used in the development of organic semiconductors and dyes.

Biology

    Antimicrobial Agents: Potential use as antibacterial or antifungal agents.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Antipsychotic Drugs: Phenothiazine derivatives are well-known for their use in treating psychiatric disorders.

    Antihistamines: Used to treat allergic reactions.

Industry

    Dyes and Pigments: Employed in the production of dyes due to their vibrant colors.

    Photostabilizers: Used in polymers to enhance stability against UV radiation.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic drug.

    Promethazine: An antihistamine with sedative properties.

    Thioridazine: Another antipsychotic with a similar structure.

Uniqueness

What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.

Properties

CAS No.

89258-18-4

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3

InChI Key

DSXAGPODGSTCPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O

Origin of Product

United States

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